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Cat. No.: B146530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico studies and molecular

modeling of N,N'-Dibenzoylhydrazine (DBH) and its derivatives. N,N'-Dibenzoylhydrazine, a

key structural motif, has garnered significant attention in medicinal chemistry due to its wide

range of biological activities. This document consolidates key findings from various studies,

presenting quantitative data, detailed experimental protocols, and visual representations of

workflows and molecular interactions to facilitate further research and drug development

efforts.

Introduction to N,N'-Dibenzoylhydrazine and its
Biological Significance
N,N'-Dibenzoylhydrazine and its analogs are a class of compounds characterized by a central

hydrazine core flanked by two benzoyl groups. This scaffold has proven to be a versatile

template for the design of novel therapeutic agents. In silico methodologies, including

molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)

prediction, and molecular dynamics simulations, have been instrumental in elucidating the

structure-activity relationships (SAR) and potential mechanisms of action of these compounds.

The diverse biological activities exhibited by N,N'-Dibenzoylhydrazine derivatives include:
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Insecticidal Activity: Notably as ecdysone receptor (EcR) agonists, disrupting the molting

process in insects.[1][2][3][4]

Anticancer Activity: Showing cytotoxic effects against various cancer cell lines.[5][6][7][8][9]

[10]

Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.[11][12]

[13][14][15][16][17][18]

Enzyme Inhibition: Targeting various enzymes such as urease, HIV-integrase, monoamine

oxidase (MAO), and carbonic anhydrases.[1][3][19][20]

Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one

molecule to a second when bound to each other to form a stable complex.[21] This method is

widely used to predict the binding affinity and interaction patterns of ligands with their protein

targets.

Key Protein Targets
In silico studies have identified several key protein targets for N,N'-Dibenzoylhydrazine and its

derivatives.
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Target Protein PDB ID Organism
Therapeutic
Area

Reference

Ecdysone

Receptor (EcR)
1R20

Chironomus

tentans
Insecticide [22]

Urease 4H9M
Helicobacter

pylori
Antibacterial [22]

HIV-Integrase 1QS4

Human

Immunodeficienc

y Virus 1

Antiviral [22]

Dihydrofolate

Reductase

(DHFR)

-
Mycobacterium

tuberculosis
Antitubercular [23]

Enoyl ACP

Reductase

(InhA)

-
Mycobacterium

tuberculosis
Antitubercular [23]

Carbonic

Anhydrase I

(hCA I)

- Homo sapiens
Diuretic,

Antiglaucoma
[20]

Carbonic

Anhydrase II

(hCA II)

- Homo sapiens
Diuretic,

Antiglaucoma
[20]

Monoamine

Oxidase A (MAO-

A)

- Homo sapiens Antidepressant [19]

Histone

Deacetylase 6

(HDAC6)

- Homo sapiens Anticancer [24]

Summary of Molecular Docking Results
The following table summarizes the binding affinities of N,N'-Dibenzoylhydrazine and its

derivatives against various protein targets as reported in the literature.
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Compound Target Protein
Binding
Affinity
(kcal/mol)

Interacting
Residues

Reference

1,2-

Dibenzoylhydrazi

ne (DBH)

Ecdysone

Receptor (EcR)
- - [1][3]

1,2-

Dibenzoylhydrazi

ne (DBH)

Urease - - [1][3]

1,2-

Dibenzoylhydrazi

ne (DBH)

HIV-Integrase - - [1][3]

Isatin Hydrazone

Derivatives
HDAC6

-7.91 (for

compound 9a)
Zn2+ [25]

N'-Benzylidene-

3,4-

dimethoxybenzo

hydrazide

derivatives

Multidrug Efflux

Pump (MATE)
- - [15]

2-Methoxy

Benzoyl

Hydrazone

Derivatives

Leishmania

infantum

Trypanothione

Reductase

-9.40 (for

compound M12)
- [21]

In Silico ADMET Prediction
ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic

and pharmacodynamic properties of potential drug candidates.[21][26] In silico tools are

employed to predict properties such as absorption, distribution, metabolism, excretion, and

toxicity, helping to identify compounds with favorable drug-like characteristics.[24][25][27][28]
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Predicted ADMET Properties of N,N'-Dibenzoylhydrazine
Derivatives
Several studies have reported the in silico ADMET profiles of novel N,N'-Dibenzoylhydrazine
derivatives. Generally, these compounds are predicted to have good intestinal absorption and

oral bioavailability.

Compound Series Key ADMET Findings Reference

Isatin Hydrazones

Favorable absorption, low-

moderate plasma clearance,

and favorable toxicity profile.

[25]

2-Methoxy Benzoyl

Hydrazones

Good bioavailability, with some

compounds predicted to be

non-toxic.

[21]

N-acetyl cyanoacetyl

hydrazone derivatives

Predicted to have 99%

confidence levels for human

intestinal absorption and

blood-brain barrier penetration.

[29]

Quinoxaline 1,4-di-N-oxide

derivatives

Designed based on in silico

ADMET criteria.
[26]

4-[(substituted benzyl)

amino]benzo hydrazides

Good pharmacokinetic and

toxicity-free profiles predicted.
[30]

Biological Activity Data
The following tables summarize the in vitro biological activities of various N,N'-
Dibenzoylhydrazine derivatives.

Anticancer Activity
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Compound Series Cell Line IC50 (µM) Reference

Benzothiazole

Acylhydrazones
C6 (Rat brain glioma) - [6][10]

A549 (Human lung

adenocarcinoma)
- [6][10]

MCF-7 (Human breast

adenocarcinoma)
- [6][10]

HT-29 (Human

colorectal

adenocarcinoma)

- [6][10]

N-Acyl Hydrazones
MCF-7 (Breast

cancer)

7.52 ± 0.32 – 25.41 ±

0.82
[8]

PC-3 (Prostate

cancer)

10.19 ± 0.52 – 57.33 ±

0.92
[8]

2-cyano-N'-(2-cyano-

3-phenylacryloyl)-3-

phenylacrylohydrazide

s

HCT-116 (Colon

carcinoma)

3.8 ± 0.7 (for

compound 5a)
[7]

Antimicrobial Activity
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Compound Series Microorganism MIC (µg/mL) Reference

Hydrazide-hydrazone

derivatives

S. aureus, B. subtilis,

E. coli, P. aeruginosa
32-64 [13]

1,2-dihydropyrimidine

derivatives

B. subtilis, S. aureus,

M. luteus, E. coli, P.

picketti

0.08–1 [13]

Nicotinic acid

hydrazones
P. aeruginosa 0.19-0.22 [13]

Amino acid-(N'-

benzoyl) hydrazide

derivatives

S. aureus, E. coli
Comparable to

ampicillin
[14]

4-[(substituted benzyl)

amino]benzo

hydrazides

Mycobacterium

tuberculosis H37Rv
1.2 [30]

Enzyme Inhibition
Compound Series Enzyme IC50 (µM) Reference

Benzylidenehydrazine

derivatives
α-amylase

116.19 (for compound

9)
[31]

Benzylidenehydrazine

derivatives
α-glucosidase

61.16 (for compound

7)
[31]

1-substituted-2-

phenylhydrazone

derivatives

hMAO-A
0.028 (for compound

2b)
[19]

Benzimidazole-

hydrazone derivatives
hCA I

1.684 (for compound

3p)
[20]

Benzimidazole-

hydrazone derivatives
hCA II 2.188 - 4.334 [20]

Experimental and Computational Protocols
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This section provides detailed methodologies for the key in silico and in vitro experiments cited

in this guide.

Molecular Docking Protocol
This protocol outlines a general workflow for performing molecular docking studies with N,N'-
Dibenzoylhydrazine derivatives.

Protein Preparation:

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

[22]

Remove water molecules, co-crystallized ligands, and any non-essential ions from the

protein structure.

Add polar hydrogen atoms to the protein.

Assign appropriate atomic charges (e.g., Kollman charges).

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).

[22]

Ligand Preparation:

Draw the 2D structure of the N,N'-Dibenzoylhydrazine derivative using chemical drawing

software (e.g., ChemDraw).

Convert the 2D structure to a 3D conformation.

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g.,

MMFF94).

Save the prepared ligand structure in a suitable format (e.g., PDBQT).

Docking Simulation:
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Define the binding site on the protein. This can be done by specifying a grid box that

encompasses the active site, often centered on a co-crystallized ligand.

Run the docking simulation using software such as AutoDock Vina or Discovery Studio.

The software will generate multiple binding poses for the ligand within the protein's active

site and calculate the corresponding binding affinities.

Analysis of Results:

Analyze the predicted binding poses and their corresponding binding energies. The pose

with the lowest binding energy is typically considered the most favorable.

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions)

using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

In Silico ADMET Prediction Protocol
This protocol describes a general workflow for predicting the ADMET properties of N,N'-
Dibenzoylhydrazine derivatives.

Compound Input:

Obtain the 2D structure of the N,N'-Dibenzoylhydrazine derivative in a suitable format

(e.g., SMILES).

Software/Server Selection:

Choose a reliable in silico ADMET prediction tool. Several web-based servers and

standalone software are available, such as SwissADME, pkCSM, and ADMETlab.[21][25]

Property Prediction:

Submit the compound's structure to the selected tool.

The tool will calculate a range of physicochemical and pharmacokinetic properties,

including:
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Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

Excretion: Total clearance.

Toxicity: AMES toxicity, hepatotoxicity.

The tool may also assess drug-likeness based on rules such as Lipinski's Rule of Five.

Data Interpretation:

Analyze the predicted ADMET properties to assess the compound's potential as a drug

candidate.

Compare the predicted values against established thresholds for favorable drug-like

properties.

Visualizations
The following diagrams illustrate key workflows and concepts related to the in silico study of

N,N'-Dibenzoylhydrazine derivatives.
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In Silico Drug Discovery Workflow

Compound Library of
N,N'-Dibenzoylhydrazine Derivatives

Virtual Screening
(Molecular Docking)

Identification of Hit Compounds

ADMET Prediction

Synthesis and In Vitro Testing

Lead Optimization
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Molecular Docking Protocol

Download Protein Structure
(e.g., from PDB)

Prepare Protein
(Remove water, add hydrogens)

Define Binding Site
(Grid Box Generation)

Prepare Ligand
(2D to 3D, energy minimization)

Perform Docking Simulation

Analyze Results
(Binding energy, interactions)
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Structure-Activity Relationship (SAR) Logic

N,N'-Dibenzoylhydrazine
Scaffold

Substituents on
Benzoyl Rings

Modification

Biological Activity
(e.g., Anticancer, Insecticidal)

Influences Physicochemical Properties
(e.g., Lipophilicity, Electronic Effects)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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